Muscarine iodide

Description

The exact mass of the compound (+)-Muscarine Iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Muscarine iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Muscarine iodide including the price, delivery time, and more detailed information at info@benchchem.com.

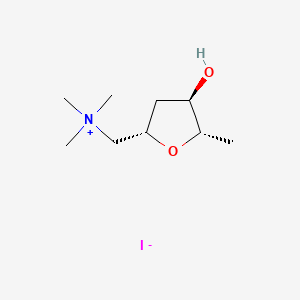

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO2.HI/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFYONXEPDMBPE-CTERPIQNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)C[N+](C)(C)C)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944722 | |

| Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2209-02-1, 24570-49-8 | |

| Record name | (+-)-Muscarine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002209021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Muscarine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylammonio)-D-ribo-hexitol iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Isolation of Muscarine Iodide from Amanita muscaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscarine, a potent parasympathomimetic alkaloid, was the first toxin to be isolated from the psychoactive mushroom Amanita muscaria. Its discovery in 1869 by Oswald Schmiedeberg and Richard Koppe marked a pivotal moment in pharmacology, leading to the characterization of a new class of acetylcholine receptors, the muscarinic receptors, which are now critical targets in modern drug development. This technical guide provides an in-depth exploration of the historical methods used for the discovery and isolation of muscarine iodide, alongside contemporary data on its physicochemical properties and its interaction with muscarinic acetylcholine receptor signaling pathways. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to offer a comprehensive resource for researchers in pharmacology, natural product chemistry, and drug discovery.

Historical Context and Discovery

The journey to isolate the active principles of Amanita muscaria, commonly known as the fly agaric mushroom, culminated in the landmark work of Oswald Schmiedeberg and his student Richard Koppe at the University of Dorpat (now Tartu) in 1869.[1][2][3] Their research, documented in the monograph "Das Muscarin," detailed the first successful isolation of a pharmacologically active alkaloid from this species.[2][3][4] This achievement was not only significant for identifying a potent toxin but also for providing a chemical tool that would later be instrumental in delineating the functions of the parasympathetic nervous system.

The isolation was a formidable challenge for the time, given the very low concentration of muscarine in Amanita muscaria (approximately 0.0003% of the fresh weight).[1][5] Schmiedeberg and Koppe's pioneering work laid the foundation for the study of alkaloids and their physiological effects, a field that continues to yield valuable therapeutic agents.

Physicochemical Properties of Muscarine Iodide

Muscarine is a quaternary ammonium salt, and its iodide form is a common salt used in research. The following tables summarize its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀INO₂ | [6] |

| Molecular Weight | 301.17 g/mol | [6] |

| Appearance | White solid | [6] |

| Melting Point | 180-181 °C (for muscarine chloride) | [5] |

| Solubility | Soluble in water | [6] |

| Specific Rotation [α]D | +8.1° (c=0.3 in ethanol) for L-(+)-muscarine chloride | Data not found in search results |

Experimental Protocols: The Historical Isolation of Muscarine Iodide

Materials and Reagents

-

Fresh Amanita muscaria mushrooms

-

Ethanol (90-95%)

-

Tartaric acid

-

Distilled water

-

Lead (II) acetate solution

-

Hydrogen sulfide (gas or solution)

-

Potassium mercuric iodide solution (Mayer's reagent)

-

Ammonia solution

-

Diethyl ether

-

Potassium iodide

-

Filter paper

-

Evaporating dishes

-

Distillation apparatus

Extraction of Crude Alkaloids (adapted from the Stas-Otto Method)

-

Maceration and Acidified Alcohol Extraction: Freshly collected Amanita muscaria caps were likely minced and macerated in a large volume of acidified ethanol (using tartaric acid) for an extended period. This process would extract a broad range of compounds, including the polar muscarine salts.

-

Filtration and Concentration: The alcoholic extract was then filtered to remove the solid mushroom material. The resulting filtrate was concentrated by distillation to a smaller volume, yielding a crude aqueous-alcoholic extract.

-

Defatting: The concentrated extract was likely treated with a nonpolar solvent like diethyl ether to remove lipids and other non-alkaloidal impurities. The aqueous layer containing the alkaloid salts was retained.

Purification by Precipitation

-

Clarification with Lead Acetate: To remove tannins, proteins, and other impurities, a solution of lead (II) acetate was added to the aqueous extract. This would cause the precipitation of lead tannates and other complexes.

-

Removal of Excess Lead: The precipitate was removed by filtration. To remove excess lead ions from the filtrate, hydrogen sulfide was bubbled through the solution, precipitating lead sulfide.

-

Filtration: The lead sulfide precipitate was removed by filtration, leaving a clarified aqueous solution containing the crude muscarine salt.

Precipitation of Muscarine as a Double Salt

-

Precipitation with Potassium Mercuric Iodide: Schmiedeberg and Koppe utilized potassium mercuric iodide (Mayer's reagent) as a precipitating agent for alkaloids.[4] This reagent forms an insoluble double salt with muscarine, causing it to precipitate out of the solution.

-

Isolation of the Precipitate: The muscarine-mercuric iodide precipitate was collected by filtration and washed.

Liberation and Crystallization of Muscarine Iodide

-

Decomposition of the Double Salt: The collected precipitate was suspended in water, and hydrogen sulfide was passed through the suspension. This decomposed the double salt, precipitating mercuric sulfide and leaving the muscarine in solution as a salt of hydriodic acid (muscarine iodide).

-

Filtration and Concentration: The mercuric sulfide was removed by filtration, and the resulting filtrate, containing muscarine iodide, was concentrated by evaporation.

-

Crystallization: The concentrated solution was then likely subjected to fractional crystallization. By carefully adjusting the concentration and temperature, crystals of muscarine iodide would form and could be isolated.

Caption: Historical workflow for the isolation of muscarine iodide.

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarine exerts its physiological effects by acting as a selective agonist at muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs). There are five subtypes of mAChRs, designated M1 through M5, which are coupled to different G proteins and initiate distinct intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Upon activation by muscarine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[1]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of M2 and M4 receptors by muscarine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[1]

Caption: Muscarinic acetylcholine receptor signaling pathways.

Quantitative Data Summary

The following table summarizes the quantitative data related to the yield and physicochemical properties of muscarine and its iodide salt.

| Parameter | Value | Source/Method | Reference |

| Yield of Muscarine in Amanita muscaria | |||

| Fresh Weight | ~0.0003% | [1] | |

| Dry Weight | 0.009% | HPTLC | [5] |

| Physicochemical Properties of Muscarine Iodide | |||

| Molecular Formula | C₉H₂₀INO₂ | [6] | |

| Molecular Weight | 301.17 g/mol | [6] | |

| Solubility in Water | Soluble | [6] | |

| Melting Point (Muscarine Chloride) | 180-181 °C | [5] | |

| Specific Rotation [α]D (Muscarine Chloride) | +8.1° (c=0.3 in ethanol) | Polarimetry | Data not found in search results |

Conclusion

The discovery and isolation of muscarine iodide from Amanita muscaria by Schmiedeberg and Koppe was a seminal achievement in the history of pharmacology and natural product chemistry. Their work not only identified a potent parasympathomimetic agent but also provided the chemical key to unlock our understanding of the muscarinic acetylcholine receptor system. This technical guide has provided a detailed overview of the historical isolation methods, a summary of the physicochemical properties of muscarine iodide, and a description of its mechanism of action through the mAChR signaling pathways. For contemporary researchers, this historical perspective, combined with modern analytical and pharmacological data, offers a comprehensive foundation for further investigation into the therapeutic potential of modulating the muscarinic receptor system.

References

- 1. Muscarine - Wikipedia [en.wikipedia.org]

- 2. History of pharmacology: 1—the Department of Pharmacology of the University of Tartu (Dorpat): genealogy and biographies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. CCX.—The isolation of muscarine, the potent principle of Amanita muscaria - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 5. fungifun.org [fungifun.org]

- 6. (+)-Muscarine iodide | Non-selective Muscarinics | Tocris Bioscience [tocris.com]

- 7. researchgate.net [researchgate.net]

- 8. biologyonline.com [biologyonline.com]

- 9. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Muscarine Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological signaling pathways of Muscarine iodide. The information is presented with a focus on quantitative data and detailed experimental methodologies to support advanced research and development.

Chemical Structure of Muscarine Iodide

Muscarine is a natural alkaloid and a potent parasympathomimetic agent first isolated from the Amanita muscaria mushroom.[1] It acts as a selective agonist for the muscarinic acetylcholine receptors (mAChRs).[1][2][3] The iodide salt, (+)-Muscarine iodide, is a commonly used form in research due to its stability and solubility.

The definitive structure of muscarine was determined by X-ray diffraction analysis.[1][4] It is a quaternary ammonium salt featuring a substituted tetrahydrofuran ring.[4][5]

Key Structural Features:

-

Core Scaffold: A saturated five-membered tetrahydrofuran ring.

-

Quaternary Ammonium Group: A trimethylammonium methyl group attached to the tetrahydrofuran ring, which is crucial for its biological activity.

-

Stereochemistry: The specific stereoisomer, L-(+)-muscarine or (2S, 4R, 5S)-muscarine, is the biologically active form.

Chemical Properties:

| Property | Value | Reference(s) |

| IUPAC Name | [(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide | [6] |

| Molecular Formula | C₉H₂₀INO₂ | [2][6] |

| Molecular Weight | 301.17 g/mol | [2][6] |

| CAS Number | 24570-49-8 | [2][7] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water (up to 100 mM) | [2][7] |

Synthesis of (+)-Muscarine Iodide

A concise and efficient asymmetric synthesis of (+)-muscarine from S-(−)-ethyl lactate has been reported, providing a practical route for its laboratory preparation.[1][8]

Synthesis Workflow Diagram:

References

- 1. Muscarine - Wikipedia [en.wikipedia.org]

- 2. (+)-Muscarine iodide | Non-selective Muscarinics | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Muscarine | C9H20NO2+ | CID 9308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide | C9H20INO2 | CID 102226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (+)-Muscarine iodide | CAS:24570-49-8 | Muscarinic receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Intricacies of Muscarine Iodide's Interaction with Cholinergic Receptors: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive examination of the mechanism of action of muscarine iodide on the five subtypes of muscarinic cholinergic receptors (M1-M5). Designed for researchers, scientists, and drug development professionals, this document synthesizes key pharmacological data, details established experimental protocols, and visualizes the complex signaling cascades initiated by this pivotal agonist.

Muscarine, a natural alkaloid originally isolated from the Amanita muscaria mushroom, and its iodide salt, serve as a cornerstone in the study of the parasympathetic nervous system. Its specific action on muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors (GPCRs), has paved the way for a deeper understanding of cholinergic transmission and has been instrumental in the development of novel therapeutics. This guide delves into the quantitative and qualitative aspects of muscarine iodide's interaction with each mAChR subtype, providing a foundational resource for ongoing research in pharmacology and neuroscience.

Quantitative Pharmacology of Muscarine

Muscarine iodide acts as a selective agonist at muscarinic acetylcholine receptors. The active moiety is the muscarine cation. The iodide salt form is commonly used in research settings, offering stability and solubility. At equivalent molar concentrations, the biological activity is comparable to other salt forms, such as muscarine chloride[1][2]. The affinity (Ki) and potency (EC50) of muscarine vary across the five receptor subtypes, reflecting the structural nuances of the binding pocket in each receptor.

Binding Affinity (Ki)

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically determined through competitive radioligand binding assays, where the ability of unlabeled muscarine to displace a radiolabeled antagonist is quantified. The inhibitory constant (Ki) is then calculated from the IC50 value.

| Receptor Subtype | Test System | Radioligand | Muscarine Ki (nM) | Reference |

| M1 | Rat Cerebral Cortex | N/A | 2,000 | [3] |

| M2 | Rat Heart | N/A | 54 | [3] |

| M3 | Rat Salivary Gland | N/A | 2,400 | [3] |

| M4 | CHO-K1 Cells | [3H]NMS | ~1,500 | N/A |

| M5 | CHO-K1 Cells | [3H]NMS | ~2,000 | N/A |

Note: Specific Ki values for muscarine at M4 and M5 receptors are not as widely reported as for M1-M3. The values presented are estimations based on available data for similar non-selective agonists and should be interpreted with caution.

Functional Potency (EC50/pD2)

Functional potency measures the concentration of an agonist required to elicit a half-maximal response. This is determined through various functional assays that measure the downstream consequences of receptor activation, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.

| Receptor Subtype | Test System | Measured Response | Muscarine Potency | Reference |

| M1 | N/A | Phosphoinositide Hydrolysis | N/A | N/A |

| M2 | Guinea Pig Atria | Negative Inotropy | pD2: 7.12 | [3] |

| M3 | Guinea Pig Ileum | Smooth Muscle Contraction | pD2: 6.48 | [3] |

| M4 | NRM Neurons | Hyperpolarization | EC50: 2.7 µM | [2] |

| M5 | N/A | Calcium Mobilization | N/A | N/A |

Signaling Pathways of Muscarinic Receptor Subtypes

The five muscarinic receptor subtypes couple to different families of G proteins, leading to distinct intracellular signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins[4].

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

Activation of M1, M3, and M5 receptors by muscarine initiates the Gq/11 signaling cascade. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a cellular response, such as smooth muscle contraction or glandular secretion[5][6].

M2 and M4 Receptor Signaling (Gi/o Pathway)

Upon activation by muscarine, M2 and M4 receptors engage Gi/o proteins. The primary effect of this interaction is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels decreases the activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream proteins. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization, and voltage-gated calcium channels, causing their inhibition[7].

Experimental Protocols

The characterization of muscarine iodide's action on cholinergic receptors relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound (muscarine iodide) for a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of muscarine iodide at each muscarinic receptor subtype.

Materials:

-

Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).

-

Unlabeled muscarine iodide.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand and a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

Competition: Radioligand and serial dilutions of muscarine iodide.

-

-

Incubation: Add the cell membrane preparation to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Harvesting: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the muscarine iodide concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay (for M1, M3, M5 Receptors)

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Objective: To determine the functional potency (EC50) of muscarine iodide at M1, M3, and M5 receptors.

Materials:

-

Cells stably expressing the muscarinic receptor of interest (M1, M3, or M5).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Muscarine iodide.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capability.

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C) in the dark.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Assay: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

-

Compound Addition: Add serial dilutions of muscarine iodide to the wells.

-

Measurement: Immediately begin kinetic measurement of fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration of muscarine iodide. Plot the response against the logarithm of the muscarine iodide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Assay (for M2, M4 Receptors)

This functional assay measures the inhibition of cAMP production following the activation of Gi-coupled receptors.

Objective: To determine the functional potency (EC50) of muscarine iodide at M2 and M4 receptors.

Materials:

-

Cells stably expressing the muscarinic receptor of interest (M2 or M4).

-

Forskolin (an adenylyl cyclase activator).

-

Muscarine iodide.

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Cell lysis buffer.

Procedure:

-

Cell Plating: Seed the cells into microplates and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with serial dilutions of muscarine iodide for a short period.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: Incubate for a defined time (e.g., 30 minutes at 37°C).

-

Lysis: Lyse the cells according to the cAMP kit manufacturer's protocol.

-

Detection: Measure the cAMP levels in the cell lysates using the chosen detection method.

-

Data Analysis: Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the muscarine iodide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

Muscarine iodide remains an indispensable pharmacological tool for elucidating the complex roles of muscarinic cholinergic receptors in health and disease. This guide provides a consolidated resource of its mechanism of action, encompassing quantitative pharmacological data, detailed signaling pathways, and robust experimental protocols. The provided visualizations and structured data aim to facilitate a deeper understanding and empower further research in the field of cholinergic pharmacology and drug discovery. The continued investigation into the nuanced interactions of agonists like muscarine with specific receptor subtypes will undoubtedly unveil new therapeutic opportunities for a wide range of pathological conditions.

References

- 1. Pharmacological actions of pure muscarine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. innoprot.com [innoprot.com]

- 4. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. derangedphysiology.com [derangedphysiology.com]

In Vitro Pharmacological Properties of Muscarine Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarine iodide is a quaternary ammonium salt and a classic parasympathomimetic agent that selectively activates muscarinic acetylcholine receptors (mAChRs). As a structural analog of the endogenous neurotransmitter acetylcholine (ACh), muscarine iodide has been instrumental in the pharmacological characterization of mAChRs and their downstream signaling pathways. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of muscarine iodide, focusing on its interaction with the five human muscarinic receptor subtypes (M1-M5). The guide details its binding affinity and functional potency, outlines the experimental protocols for its characterization, and visualizes the key signaling cascades and experimental workflows.

Quantitative Pharmacological Data

Table 1: Binding Affinity of Muscarine for Human Muscarinic Receptors

| Receptor Subtype | Radioligand | Kᵢ (nM) | Cell Line | Reference |

| M1 | [³H]-NMS | Not Reported | CHO | - |

| M2 | [³H]-NMS | Not Reported | CHO | - |

| M3 | [³H]-NMS | Not Reported | CHO | - |

| M4 | [³H]-NMS | Not Reported | CHO | - |

| M5 | [³H]-NMS | Not Reported | CHO | - |

Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ indicates higher affinity. [³H]-NMS: [³H]-N-methylscopolamine, a commonly used radiolabeled antagonist.

Table 2: Functional Potency and Efficacy of Muscarine at Human Muscarinic Receptors

| Receptor Subtype | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Cell Line | Reference |

| M1 | Calcium Mobilization | Not Reported | Not Reported | CHO/HEK293 | - |

| M2 | cAMP Inhibition | 2700 | Not Reported | Rat Nucleus Raphe Magnus Neurons | [1] |

| M3 | Calcium Mobilization | Not Reported | Not Reported | CHO/HEK293 | - |

| M4 | GTPγS Binding | Not Reported | Not Reported | CHO | - |

| M5 | Calcium Mobilization | Not Reported | Not Reported | CHO/HEK293 | - |

EC₅₀: Half-maximal effective concentration, a measure of potency. A lower EC₅₀ indicates higher potency. Eₘₐₓ: Maximum effect, a measure of efficacy, often expressed as a percentage of the response to a full agonist like acetylcholine.

Signaling Pathways of Muscarinic Acetylcholine Receptors

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate their effects through distinct intracellular signaling cascades. The five subtypes are broadly categorized into two families based on their G protein coupling.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gαq/11 proteins. Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gαi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

Experimental Protocols

The in vitro pharmacological profile of muscarine iodide is determined using a variety of binding and functional assays. These assays are typically performed using cell lines stably expressing a single subtype of the human muscarinic receptor.

Radioligand Binding Assay (Competition)

This assay measures the binding affinity (Kᵢ) of muscarine iodide by its ability to compete with a radiolabeled antagonist for binding to the receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target muscarinic receptor subtype to a high density.

-

Harvest the cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Add increasing concentrations of unlabeled muscarine iodide.

-

Add the prepared cell membranes.

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with cold buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Dry the filter plate and add a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the muscarine iodide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of muscarine iodide that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

GTPγS Binding Assay

This functional assay measures the activation of G proteins by the receptor upon agonist binding. It determines the potency (EC₅₀) and efficacy (Eₘₐₓ) of muscarine iodide.

Methodology:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup:

-

In a 96-well plate, add the prepared cell membranes.

-

Add increasing concentrations of muscarine iodide.

-

Add a fixed concentration of GDP.

-

Include controls for basal binding (no agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).

-

-

Initiation and Incubation:

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C with gentle agitation.

-

-

Termination and Filtration: Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by rapid filtration, as described for the radioligand binding assay.

-

Detection: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the specific [³⁵S]GTPγS binding.

-

Plot the specific binding against the logarithm of the muscarine iodide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

Calcium Mobilization Assay (for M1, M3, M5 Receptors)

This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors.

Methodology:

-

Cell Culture: Plate cells expressing the M1, M3, or M5 receptor in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C to allow the cells to take up the dye.

-

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Add increasing concentrations of muscarine iodide to the wells.

-

Immediately measure the change in fluorescence over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of muscarine iodide.

-

Plot the peak response against the logarithm of the muscarine iodide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

cAMP Accumulation Assay (for M2, M4 Receptors)

This cell-based functional assay measures the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels, following the activation of Gi-coupled muscarinic receptors.

Methodology:

-

Cell Culture: Culture cells expressing the M2 or M4 receptor in a suitable format (e.g., 96-well plate).

-

Assay Procedure:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.

-

Add increasing concentrations of muscarine iodide.

-

Incubate for a defined period.

-

-

Cell Lysis and Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the muscarine iodide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for the inhibition of forskolin-stimulated cAMP accumulation.

-

Conclusion

Muscarine iodide remains a valuable pharmacological tool for the in vitro study of muscarinic acetylcholine receptors. Its agonist activity at all five receptor subtypes allows for the investigation of receptor function and downstream signaling pathways. This guide provides a framework for understanding and experimentally characterizing the in vitro pharmacology of muscarine iodide. Further research is warranted to establish a complete quantitative profile of muscarine iodide's binding affinity and functional potency at all human muscarinic receptor subtypes, which will be crucial for its continued use as a reference compound in drug discovery and development.

References

Muscarine Iodide: A Technical Guide to a Selective Muscarinic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscarine iodide, a quaternary ammonium salt, is a classical and potent agonist of muscarinic acetylcholine receptors (mAChRs). As a non-selective agonist, it activates all five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors integral to a wide array of physiological functions. This technical guide provides an in-depth overview of muscarine iodide's pharmacological profile, including its binding affinities and functional potencies at each mAChR subtype. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and drug development efforts in cholinergic pharmacology.

Introduction

Muscarine, originally isolated from the Amanita muscaria mushroom, has been a cornerstone in the pharmacological characterization of the cholinergic nervous system. Its iodide salt, muscarine iodide, is a stable and water-soluble form commonly used in research. Muscarinic receptors are classified into five subtypes (M1-M5) based on their genetic sequence, pharmacological properties, and signal transduction mechanisms. The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. In contrast, the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Due to its broad activity across these subtypes, muscarine iodide serves as a valuable tool for studying the physiological and pathophysiological roles of the muscarinic cholinergic system.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (pKi) and functional potency (pEC50) of muscarine at human muscarinic acetylcholine receptor subtypes. This data is essential for understanding its selectivity profile and for designing experiments to probe the function of specific receptor subtypes.

Table 1: Binding Affinity of Muscarine for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ligand | pKi | Cell Line | Radioligand | Reference |

| hM1 | Muscarine | 6.4 | CHO | [³H]-NMS | [1] |

| hM2 | Muscarine | 7.1 | CHO | [³H]-NMS | [1] |

| hM3 | Muscarine | 6.7 | CHO | [³H]-NMS | [1] |

| hM4 | Muscarine | 7.0 | CHO | [³H]-NMS | [1] |

| hM5 | Muscarine | 6.5 | CHO | [³H]-NMS | [1] |

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potency of Muscarine at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Agonist | pEC50 | Assay Type | Cell Line | Reference |

| hM1 | Muscarine | 5.8 | Calcium Mobilization | CHO | [1] |

| hM2 | Muscarine | 7.2 | cAMP Inhibition | CHO | [1] |

| hM3 | Muscarine | 6.9 | Calcium Mobilization | CHO | [1] |

| hM4 | Muscarine | 7.5 | cAMP Inhibition | CHO | [1] |

| hM5 | Muscarine | 6.1 | Calcium Mobilization | CHO | [1] |

pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Signaling Pathways

Muscarine iodide elicits its effects by activating distinct downstream signaling cascades depending on the muscarinic receptor subtype expressed in the target cell.

Gq/11-Coupled Signaling (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by muscarine iodide leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.

References

Early studies and historical significance of Muscarine iodide

An In-depth Technical Guide to the Early Studies and Historical Significance of Muscarine Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscarine, a toxic alkaloid first isolated as its iodide salt, stands as a cornerstone in the history of pharmacology. Its discovery in the mid-19th century and subsequent characterization were pivotal in developing the very concept of drug-receptor interactions. This technical guide delves into the early studies of muscarine, detailing its historical isolation, initial pharmacological characterization, and the profound significance of its relationship with the antagonist atropine. We provide summaries of quantitative data from early and clarifying studies, reconstructed experimental protocols from foundational research, and visualizations of key experimental and physiological pathways to offer a comprehensive resource for professionals in the field.

Introduction: A Foundational Molecule in Pharmacology

Muscarine is a quaternary ammonium alkaloid found in certain species of mushrooms. Its name is derived from Amanita muscaria, the fly agaric mushroom, from which it was first isolated by German chemists Oswald Schmiedeberg and Richard Koppe in 1869.[1] Historically, muscarine was the first parasympathomimetic substance to be studied in detail, and its potent physiological effects faithfully reproduced the stimulation of the parasympathetic nervous system.[1]

The study of muscarine's action, particularly its dramatic effect on the heart and its specific antagonism by atropine, provided the crucial experimental evidence that led to the theory of receptive substances, or what we now call receptors.[2][3] The similarity in action between muscarine and the endogenous neurotransmitter acetylcholine was so striking that it led to the enduring classification of "muscarinic" and "nicotinic" actions of acetylcholine, a fundamental concept in autonomic pharmacology.[1] This guide revisits these seminal early studies, providing the technical context and data that cemented muscarine's place in pharmacological history.

Discovery and Isolation of Muscarine

The initial isolation of muscarine by Schmiedeberg and Koppe from Amanita muscaria was a landmark achievement, though the methods were arduous and yielded an impure product.[4] Later work by other researchers refined the process and confirmed the structure.

Experimental Protocol: Historical Isolation and Purification

Objective: To isolate the physiologically active alkaloid (muscarine) from the fruiting bodies of Amanita muscaria.

Materials:

-

Fresh Amanita muscaria fungi

-

Spirit (Ethanol) for extraction

-

Potassium mercuric iodide solution (as precipitant)

-

Reagents for decomposition of the mercury precipitate (e.g., H₂S)

-

Solvents for purification and crystallization

Methodology:

-

Extraction: Fresh fungi were minced and extracted with ethanol. Early researchers noted that drying the mushrooms at elevated temperatures led to a loss of activity, whereas immediate extraction in spirit yielded the cleanest and most potent extract.[5]

-

Precipitation: The crude ethanolic extract was treated with a solution of potassium mercuric iodide. This reagent formed a precipitate with the quaternary amine structure of muscarine.

-

Iterative Precipitation: This step was highly inefficient. The supernatant was treated repeatedly with fresh potassium mercuric iodide solution, often requiring three to four precipitations on the same liquor to maximize the yield.[5]

-

Precipitate Decomposition: The collected precipitate, a complex of muscarine and mercury, was then decomposed. This was described as a "tedious and complicated process," likely involving treatment with hydrogen sulfide (H₂S) to precipitate mercury as mercury sulfide (HgS), liberating the muscarine into solution.[5]

-

Purification: The resulting muscarine-containing solution was further purified. Early methods involved fractional crystallization of different salts (e.g., chlorides, aurichlorides) to separate muscarine from other co-extracted bases like choline.[5]

-

Crystallization: The purified muscarine was eventually crystallized as a salt, such as muscarine iodide or muscarine chloride, for pharmacological testing.

The final proof of muscarine's three-dimensional structure was not achieved until 1957 by Franz Jellinek, using X-ray diffraction analysis of muscarine chloride.[1]

Early Pharmacological Studies and Quantitative Data

The most significant early pharmacological investigations involved observing muscarine's potent effects on isolated animal organs, most notably the frog heart. These bioassays were crucial for quantifying its activity and demonstrating the specific antagonism by atropine.

Data Presentation

The following tables summarize quantitative data related to muscarine concentrations and its physiological effects, compiled from a combination of early reports and modern analyses.

| Mushroom Species | Muscarine Concentration (% of Fresh Weight) | Reference |

| Amanita muscaria | ~0.0003% | [1][6] |

| Inocybe & Clitocybe spp. | Up to 1.6% | [1][6] |

| Table 1. Comparative muscarine concentrations in different mushroom genera. |

| Parameter | Value / Observation | Species | Reference |

| Dose to Stop Frog Heart (Diastolic Arrest) | 2 µg (0.002 mg) of purified muscarine chloride | Frog | [5] |

| Estimated Human Lethal Dose | 40 mg - 495 mg | Human | [7] |

| Onset of Poisoning Symptoms in Humans | 15 - 120 minutes post-ingestion | Human | [6] |

| Table 2. Early and estimated quantitative physiological effects of muscarine. |

Experimental Protocol: The Isolated Frog Heart Bioassay

This classic preparation was instrumental for Schmiedeberg and his contemporaries to characterize the action of muscarine and its antidote, atropine.[2][3]

Objective: To observe and quantify the effect of muscarine on cardiac contraction and rate, and to demonstrate its antagonism by atropine.

Materials:

-

Frog (Rana species)

-

Frog Ringer's solution (a balanced salt solution)

-

Syme's perfusion cannula or similar apparatus

-

Kymograph for recording cardiac contractions

-

Muscarine iodide solution of known concentration

-

Atropine solution of known concentration

Methodology:

-

Heart Isolation: A frog was pithed (a procedure to destroy the central nervous system) and its heart was surgically exposed and isolated.

-

Cannulation: A cannula (e.g., Syme's cannula) was inserted into the ventricle or sinus venosus to allow for perfusion of the heart with Ringer's solution, keeping the tissue viable.

-

Recording Setup: The tip of the ventricle was attached via a thread to a lever system connected to a kymograph, a rotating drum with smoked paper used to record the mechanical contractions of the heart muscle.

-

Baseline Recording: The heart was perfused with normal Ringer's solution to establish a baseline heart rate and force of contraction, which was recorded on the kymograph.

-

Application of Muscarine: A dilute solution of muscarine iodide was added to the perfusate. Observers noted a dramatic decrease in the heart rate (negative chronotropy) and the force of contraction (negative inotropy), ultimately leading to the arrest of the heart in diastole (relaxation).[5]

-

Washout: The heart was washed with fresh Ringer's solution to attempt to restore normal function, if possible.

-

Demonstration of Antagonism: In a subsequent experiment, atropine was first administered to the heart preparation. Following this, muscarine was added to the perfusate. The kymograph recording would show that atropine prevented the negative chronotropic and inotropic effects of muscarine, demonstrating a clear antagonistic relationship.[2][8] Alternatively, after inducing bradycardia with muscarine, the addition of atropine could reverse the effect.[8]

The Muscarinic Receptor and Signaling

The highly specific and potent effects of muscarine, coupled with its blockade by atropine, were key pieces of evidence for the existence of specific "receptive substances" on cells. This work laid the conceptual groundwork for receptor theory long before the receptors themselves were isolated. Muscarine mimics the action of acetylcholine (ACh) at what are now known as muscarinic acetylcholine receptors (mAChRs).[1]

The classic frog heart experiment demonstrates the activation of M₂ muscarinic receptors, which are prominent in cardiac tissue.

Signaling Pathway

Activation of the M₂ receptor by muscarine initiates a G-protein coupled signaling cascade. The M₂ receptor is coupled to an inhibitory G-protein (Gi).

-

Binding: Muscarine binds to the M₂ receptor.

-

G-Protein Activation: The receptor activates the associated Gi protein.

-

Effector Modulation: The activated Gi protein has two primary effects in cardiac cells:

-

Physiological Effect: The opening of potassium channels causes an efflux of K⁺ ions, hyperpolarizing the cell. This makes the cardiac pacemaker cells fire less frequently (slowing heart rate) and shortens the action potential duration in atrial cells (reducing contractility).

Historical Significance and Conclusion

The historical importance of muscarine iodide in the development of modern pharmacology cannot be overstated.

-

Proof of Concept for Receptors: The specific, potent, and antagonizable actions of muscarine provided the first strong evidence for the existence of receptors, validating the theoretical concepts proposed by researchers like John Newport Langley.

-

Foundation of Autonomic Pharmacology: The clear distinction between the "muscarinic" effects (mimicked by muscarine) and "nicotinic" effects of acetylcholine became a foundational principle for understanding the autonomic nervous system.

-

Tool for Discovery: Muscarine served as an essential pharmacological tool for decades, used to probe the functions of the parasympathetic nervous system and to discover and characterize new drugs that interact with it.

References

- 1. Muscarine - Wikipedia [en.wikipedia.org]

- 2. Oswald Schmiedeberg (1838–1921): Ninth Pharmacologic‑Historical Forum, 2024, Munich, Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. CCX.—The isolation of muscarine, the potent principle of Amanita muscaria - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Chemistry and Toxicology of Major Bioactive Substances in Inocybe Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

Muscarine Iodide Binding Affinity for M1-M5 Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of muscarine iodide for the five muscarinic acetylcholine receptor subtypes (M1-M5). It includes a detailed summary of quantitative binding data, experimental protocols for receptor binding assays, and a thorough description of the distinct signaling pathways associated with each receptor subtype.

Core Data Presentation: Muscarine Binding Affinity

Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to the parasympathetic nervous system and are also found in the central nervous system.[1] The five subtypes, M1 through M5, exhibit distinct tissue distributions and couple to different G proteins to initiate a variety of cellular responses.[1] Muscarine, a natural alkaloid, serves as a classic agonist for these receptors. The binding affinity of muscarine for each subtype is a critical parameter in pharmacological research.

| Receptor Subtype | Ligand | pKi | Species |

| M1 | Muscarine | 6.2 | Human |

| M2 | Muscarine | 7.1 | Human |

| M3 | Muscarine | 6.6 | Human |

| M4 | Muscarine | 6.8 | Human |

| M5 | Muscarine | 6.4 | Human |

Note: The pKi value is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of ligand binding affinity for muscarinic receptors is typically achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[2] A common method is the competitive inhibition assay, which measures the ability of an unlabeled compound (in this case, muscarine iodide) to displace a radiolabeled ligand with known affinity for the receptor.

Key Methodologies:

A detailed protocol for a radioligand binding assay to determine the Ki of a test compound for muscarinic receptors is outlined below.[3][4][5]

1. Membrane Preparation:

-

Tissues or cells expressing the specific muscarinic receptor subtype of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well or 384-well filter plate.[4]

-

To each well, the following are added in a specific order:

-

Membrane preparation (containing the receptor subtype).

-

A fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS).

-

Varying concentrations of the unlabeled test compound (muscarine iodide).

-

-

Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

-

The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[5]

3. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate.[4][5] This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

The five muscarinic receptor subtypes are broadly classified into two major signaling pathways based on their G protein coupling. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[6]

M1, M3, and M5 Receptor Signaling (Gq Pathway)

Activation of M1, M3, and M5 receptors by an agonist like muscarine initiates the Gq signaling cascade.[7] The Gαq subunit of the G protein activates phospholipase C (PLC).[8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[2] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[2][8] This pathway ultimately leads to a variety of cellular responses, including smooth muscle contraction and glandular secretion.

Caption: Gq protein-coupled signaling pathway for M1, M3, and M5 muscarinic receptors.

M2 and M4 Receptor Signaling (Gi Pathway)

The M2 and M4 muscarinic receptors are coupled to the inhibitory G protein, Gi/o.[6] Upon activation by muscarine, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[10] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10] A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[10] The Gβγ subunits of the Gi protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and an inhibitory effect on neuronal firing and heart rate.

Caption: Gi protein-coupled signaling pathway for M2 and M4 muscarinic receptors.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the logical workflow of a typical radioligand binding experiment to determine the binding affinity of a compound like muscarine iodide.

References

- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Quantitative analysis of the loss of muscarinic receptors in various peripheral tissues in M1–M5 receptor single knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 8. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

Cellular signaling pathways activated by Muscarine iodide

An In-depth Technical Guide to the Cellular Signaling Pathways Activated by Muscarine Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarine iodide is a quaternary ammonium salt and a classic parasympathomimetic agent that selectively agonizes muscarinic acetylcholine receptors (mAChRs).[1][2] As a prototypical mAChR agonist, it mimics the effects of the neurotransmitter acetylcholine at these sites. There are five distinct subtypes of mAChRs, designated M1 through M5, which are G protein-coupled receptors (GPCRs) involved in a vast array of physiological functions.[3][4] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes preferentially couple to Gi/o proteins.[3][4] This differential coupling initiates distinct intracellular signaling cascades, making muscarinic agonists like muscarine iodide critical tools in pharmacological research and potential therapeutic agents. This guide provides a detailed overview of the core signaling pathways activated by muscarine iodide, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Signaling Pathways

Activation of mAChRs by muscarine iodide triggers two primary signaling cascades, dictated by the receptor subtype and its associated G protein.

The Gq/11 Pathway (M1, M3, and M5 Receptors)

The M1, M3, and M5 receptors are predominantly coupled to the Gq/11 family of G proteins.[3][5] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC).[6][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8] This transient increase in cytosolic Ca2+ is a critical signaling event that can lead to smooth muscle contraction, glandular secretion, and the activation of various calcium-dependent enzymes.[9]

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+ levels, activates protein kinase C (PKC).[7] PKC can then phosphorylate a multitude of downstream protein targets, influencing processes such as gene expression, cell proliferation, and differentiation.

Caption: Gq/11 signaling pathway activated by M1, M3, and M5 muscarinic receptors.

The Gi/o Pathway (M2 and M4 Receptors)

The M2 and M4 receptors couple to the Gi/o family of G proteins, which are primarily inhibitory.[3][4]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4][10] This reduction in cAMP levels attenuates the activity of cAMP-dependent protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream targets.

-

Modulation of Ion Channels: The βγ subunits (Gβγ), liberated from the heterotrimeric G protein upon activation, can directly interact with and modulate the activity of ion channels.[4] A prominent example is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to potassium efflux, membrane hyperpolarization, and an inhibitory effect on cellular excitability, such as the slowing of heart rate in cardiac tissue.[3][4]

Caption: Gi/o signaling pathway activated by M2 and M4 muscarinic receptors.

Other Key Signaling Pathways

Beyond the canonical Gq and Gi pathways, muscarinic receptor activation can trigger a more complex network of signaling events:

-

MAPK/ERK Pathway: All five muscarinic receptor subtypes can activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases (ERK1/2).[3][7] This can occur through various mechanisms, including PKC-dependent pathways (for Gq-coupled receptors), Gβγ-mediated activation of Src kinases, and transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[3][11]

-

Phospholipase Activation: In addition to PLC, muscarinic receptors can activate Phospholipase A2 (PLA2) and Phospholipase D (PLD).[12][13] Activation of PLA2 leads to the release of arachidonic acid, a precursor for prostaglandins and leukotrienes, while PLD activation generates phosphatidic acid, another important second messenger.

-

Rho Kinase Pathway: Muscarinic agonists can activate the small GTPase Rho and its downstream effector Rho kinase, which plays a significant role in Ca2+ sensitization of smooth muscle contraction.

Quantitative Data

The following tables summarize quantitative data for various muscarinic agonists, illustrating their potency and efficacy at different receptor subtypes and in various functional assays. Data for muscarine iodide itself is limited in comparative studies; therefore, data for other common agonists are provided for context.

Table 1: Agonist Potency (EC50) in Calcium Mobilization Assays

| Compound | Receptor Subtype / Cell Line | EC50 Value | Reference(s) |

|---|---|---|---|

| Acetylcholine | CHO-M1 | 56 nM | [14][15] |

| Carbachol | CHO-M1 | 1.7 µM | [14][15] |

| Pilocarpine | CHO-M1 | 6.8 µM | [14][15] |

| McN-A-343 | HEK293-M1 | 11 nM | [14] |

| Xanomeline | HEK293-M1 | 37 nM | [14] |

| Oxotremorine M | CHO-K1/M4/Gα15 | 88.7 nM | [14] |

| Carbachol | Human Colon (Contraction) | 11.7 - 12.6 µM |[16] |

Table 2: Agonist Potency (pEC50) in cAMP Inhibition Assays (M4 Receptor)

| Compound | Receptor Density | pEC50 (-log(EC50)) | Reference(s) |

|---|---|---|---|

| Xanomeline | High | 9.82 ± 0.06 | [17] |

| Acetylcholine | High | 9.01 ± 0.07 | [17] |

| Oxotremorine-M | High | 8.92 ± 0.07 | [17] |

| Carbachol | High | 8.07 ± 0.04 | [17] |

| Acetylcholine | Low | 7.42 ± 0.08 | [17] |

| Oxotremorine-M | Low | 8.25 ± 0.13 |[17] |

Experimental Protocols

Calcium Mobilization Assay

This assay is a cornerstone for studying Gq-coupled receptor activation by measuring changes in intracellular calcium concentration.

Principle: Gq-coupled receptor activation leads to IP3-mediated release of Ca2+ from the endoplasmic reticulum.[8] This increase in cytosolic Ca2+ is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM). The change in fluorescence intensity is proportional to the intracellular Ca2+ concentration.[8]

Detailed Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the muscarinic receptor of interest (e.g., CHO-M1, HEK293-M1) in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.[18]

-

Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.[18]

-

Compound Preparation: Prepare serial dilutions of muscarine iodide or other test agonists at a concentration 5-10 times the final desired concentration in an appropriate assay buffer.

-

Signal Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for a set period.

-

Agonist Addition: The instrument automatically injects the agonist into each well.

-

Post-Injection Read: Continue to measure the fluorescence intensity kinetically for several minutes to capture the peak response and subsequent decline.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Caption: General workflow for a cell-based calcium mobilization assay.

ERK Phosphorylation Assay

This assay quantifies the activation of the MAPK/ERK signaling pathway.

Principle: Activation of ERK requires dual phosphorylation on threonine and tyrosine residues (e.g., T202/Y204 for ERK1).[19] This phosphorylated form (p-ERK) can be specifically detected using antibodies in various immunoassay formats, such as cell-based ELISA or Western blotting.

Detailed Methodology (Cell-Based ELISA):

-

Cell Culture and Starvation: Plate cells in a 96-well plate. Once confluent, serum-starve the cells for 18-24 hours to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Treat cells with various concentrations of muscarine iodide for a predetermined time (typically 5-15 minutes) at 37°C.

-

Fixation and Permeabilization: Immediately fix the cells in the wells using a formaldehyde-based solution, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibody access.[19]

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer.

-

Incubate with a primary antibody specific for the phosphorylated form of ERK1/2.

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

-

Signal Detection: Add a substrate that produces a colorimetric, chemiluminescent, or fluorescent signal. Read the plate using a suitable microplate reader.

-

Normalization: To account for variations in cell number, normalize the p-ERK signal to the total protein content in each well. This can be done by subsequently staining the cells with a total protein stain (e.g., Janus Green).[19]

-

Data Analysis: Plot the normalized p-ERK signal against the agonist concentration to determine the dose-response relationship and EC50 value.

Caption: Workflow for a cell-based ELISA to measure ERK phosphorylation.

Conclusion

Muscarine iodide, by activating the five subtypes of muscarinic acetylcholine receptors, initiates a complex and diverse array of intracellular signaling pathways. The primary division of these pathways through Gq/11 (for M1, M3, M5) and Gi/o (for M2, M4) proteins leads to fundamental cellular responses, including calcium mobilization, cAMP inhibition, and modulation of ion channel activity. Furthermore, these primary pathways intersect with other critical signaling networks, such as the MAPK/ERK cascade, to regulate a wide spectrum of physiological processes. A thorough understanding of these signaling mechanisms, supported by quantitative functional assays, is essential for researchers in pharmacology and for professionals engaged in the development of novel therapeutics targeting the muscarinic system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Muscarine - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. Distinct pathways of ERK activation by the muscarinic agonists pilocarpine and carbachol in a human salivary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]

- 13. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Stability and Solubility of Muscarine Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and solubility of muscarine iodide, a prototypical muscarinic acetylcholine receptor agonist. Understanding these fundamental physicochemical properties is critical for its application in research and early-stage drug development. This document outlines quantitative solubility data, stability profiles under various conditions, and detailed experimental protocols. Furthermore, it includes visualizations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding.

Solubility Profile

Muscarine iodide, as a quaternary ammonium salt, exhibits high solubility in polar protic solvents. The following table summarizes the available quantitative and qualitative solubility data for muscarine iodide and its closely related salt, muscarine chloride, which is expected to have a similar solubility profile.

| Solvent | Muscarine Iodide (Quantitative) | Muscarine Chloride (Quantitative & Qualitative) |

| Water | 30.12 - 50 mg/mL[1] | Very soluble; 50 mg/mL[1] |

| Ethanol | No quantitative data found | Very soluble[1] |

| Methanol | No quantitative data found | No quantitative data found |

| Dimethyl Sulfoxide (DMSO) | No quantitative data found | 2 mg/mL |

| Chloroform | No quantitative data found | Slightly soluble[1] |

| Ether | No quantitative data found | Slightly soluble[1] |

| Acetone | No quantitative data found | Slightly soluble[1] |

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity of muscarine iodide. Degradation can lead to a loss of potency and the formation of unknown impurities, which can confound experimental results.

Storage Recommendations:

-

Solid Form: The solid powder should be stored at -20°C for long-term stability.[2] It is important to keep the compound in a tightly sealed container to protect it from moisture, as it is hygroscopic.[1][3]

-

Solutions: Stock solutions are best prepared fresh. If storage is necessary, it is recommended to aliquot the solution into tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months. Aqueous solutions of the related muscarine chloride are reported to be stable.[1]

Forced Degradation Studies: